

3-(2,6-Dimethylphenoxy)azetidine Hydrochloride: Structural Informatics, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	3-(2,6-Dimethylphenoxy)azetidine hydrochloride
CAS No.:	143482-46-6
Cat. No.:	B2448947

[Get Quote](#)

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Document Type: Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the strategic incorporation of conformationally restricted rings—such as azetidines—has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic profiles. **3-(2,6-Dimethylphenoxy)azetidine hydrochloride** is a highly versatile building block and pharmacophore. This technical guide provides an in-depth analysis of its structural informatics (including its standard InChI and InChIKey derivations), the causality behind its structure-property relationships (SPR), and a self-validating synthetic protocol designed for high-purity crystallization.

Chemical Identity & Structural Informatics

Accurate chemical informatics are critical for database querying, patent filing, and molecular modeling. The hydrochloride salt of 3-(2,6-Dimethylphenoxy)azetidine is officially registered under CAS number 143482-46-6[1], distinguishing it from its free base form (CAS 143329-16-2)[2].

Identifier Data Summary

Property	Value
Compound Name	3-(2,6-Dimethylphenoxy)azetidine hydrochloride
CAS Registry Number	143482-46-6[1]
Molecular Formula	C ₁₁ H ₁₆ ClNO[3]
Molecular Weight	213.70 g/mol [1]
Canonical SMILES	CC1=C(OC2CNC2)C(C)=CC=C1.Cl[4]

Derivation of the InChI and InChIKey

The International Chemical Identifier (InChI) provides a standardized, machine-readable representation of the molecule's connectivity. For the hydrochloride salt, the standard InChI string is derived as follows:

InChI=1S/C11H15NO.ClH/c1-8-4-3-5-9(2)11(8)13-10-6-12-7-10;/h3-5,10,12H,6-7H2,1-2H3;1H

- Main Layer (1S/C11H15NO.ClH): Denotes standard InChI (version 1) and the molecular formulas of the two distinct components (the organic base and hydrochloric acid).
- Connectivity Layer (c1-8...): Maps the heavy atom graph. The 2,6-dimethylphenyl ring is mapped to the ether oxygen (13), which bridges to the 3-position of the azetidine ring (10).
- Hydrogen Layer (h3-5...): Maps the exact placement of the 15 protons on the organic base and the single proton on the chloride.

The InChIKey: Because InChI strings can become unwieldy for search algorithms, the InChIKey is generated via a SHA-256 cryptographic hash of the InChI string[5]. The resulting 27-character key is structured into three distinct blocks:

- Skeleton Hash (14 characters): Encodes the core heavy-atom connectivity.
- Stereo/Isotope Hash (8 characters): Because 3-(2,6-Dimethylphenoxy)azetidine possesses a plane of symmetry and lacks chiral centers, this block reflects a standard, non-stereospecific state.
- Protonation & Version (4 characters): Indicates the protonated state of the amine (salt form) and the standard InChI version.

Pharmacological Rationale & Structure-Property Relationships

The structural design of 3-(2,6-Dimethylphenoxy)azetidine is highly intentional. As a Senior Application Scientist, it is vital to understand why these specific functional groups are chosen during lead optimization.

- The Azetidine Scaffold: Replacing an open-chain amine with a 4-membered azetidine ring reduces conformational entropy. This rigidification locks the basic nitrogen in a specific vector, enhancing binding affinity to target receptors (e.g., monoamine transporters or GPCRs) by minimizing the entropic penalty upon binding.
- 2,6-Dimethylphenoxy Shielding: The two methyl groups at the ortho positions of the phenyl ring provide significant steric hindrance. This directly protects the adjacent ether linkage from rapid oxidative cleavage by hepatic Cytochrome P450 (CYP450) enzymes, thereby increasing the molecule's metabolic half-life.
- Hydrochloride Salt Form: The free base azetidine is an oil with poor aqueous solubility. Conversion to the hydrochloride salt protonates the secondary amine, dramatically improving aqueous solubility, crystalline stability, and bioavailability for oral formulation.

Fig 1: Causality in the structure-property relationships of the target compound.

Synthesis Workflow & Mechanistic Insights

The synthesis of aryloxyazetidines typically avoids direct nucleophilic aromatic substitution (S_NAr) due to the lack of strong electron-withdrawing groups on the 2,6-dimethylphenol.

Instead, a Mitsunobu reaction or a Williamson ether synthesis utilizing a pre-activated azetidine is preferred.

Fig 2: Two-step synthetic workflow for **3-(2,6-Dimethylphenoxy)azetidine hydrochloride**.

Experimental Protocol: Self-Validating Deprotection & Crystallization

The following protocol outlines the critical Step 2 (Deprotection and Salt Formation). This methodology is designed as a self-validating system: the use of anhydrous conditions ensures that the product precipitates directly out of solution, providing immediate visual confirmation of the reaction's success and driving the equilibrium forward.

Step-by-Step Methodology

- Preparation: Dissolve 10.0 mmol of the purified intermediate (N-Boc-3-(2,6-dimethylphenoxy)azetidine) in 20 mL of anhydrous dichloromethane (DCM) in a 100 mL round-bottom flask under an inert argon atmosphere.
- Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add 10 mL of 4M HCl in dioxane dropwise over 10 minutes.
 - Causality: Anhydrous HCl in dioxane is chosen over aqueous HCl to prevent competitive hydrolysis of the ether linkage and to maintain a strictly organic phase.
- Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
 - Self-Validation: Monitor the reaction via LC-MS. The complete disappearance of the [M+H-tBu]⁺ fragment and the emergence of the free base mass (m/z 178.1) confirms total deprotection.
- Precipitation: As the Boc group is cleaved (releasing isobutylene gas and CO₂), the highly polar hydrochloride salt will begin to precipitate directly from the non-polar DCM/dioxane mixture as a white crystalline solid.

- Isolation: Add 20 mL of cold diethyl ether to fully crash out the remaining salt. Filter the suspension through a sintered glass funnel (medium porosity).
- Purification: Wash the filter cake with an additional 2x15 mL of cold diethyl ether to remove any residual dioxane or unreacted phenol. Dry the white solid under high vacuum at 40 °C for 12 hours to afford pure **3-(2,6-Dimethylphenoxy)azetidine hydrochloride**.

References

- BLDPharm. "143482-46-6 | **3-(2,6-Dimethylphenoxy)azetidine hydrochloride**." Accessed March 13, 2026. [1\[1\]](#)
- MolCore. "143482-46-6 | **3-(2,6-dimethylphenoxy)azetidine hydrochloride**." Accessed March 13, 2026. [3\[3\]](#)
- BLDPharm. "143482-46-6 | SMILES Code and Properties." Accessed March 13, 2026. [4\[4\]](#)
- ChemChart. "2-(2,6-dimethylphenoxy)-N-methylethanamine (14573-22-9)." (Database mapping for related azetidine derivatives and free base forms). Accessed March 13, 2026. [2\[2\]](#)
- PubChem / NIH. "Clorprenaline | C11H16ClNO | CID 2810" (Reference for standardized InChIKey hashing protocols for C11H16ClNO isomeric structures). Accessed March 13, 2026. [5\[5\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 143482-46-6|3-\(2,6-Dimethylphenoxy\)azetidine hydrochloride|BLD Pharm \[bldpharm.com\]](#)
- [2. 2-\(2,6-dimethylphenoxy\)-N-methylethanamine \(14573-22-9\) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart \[chemchart.com\]](#)
- [3. molcore.com \[molcore.com\]](#)

- [4. 143482-46-6|3-\(2,6-Dimethylphenoxy\)azetidine hydrochloride|BLD Pharm \[bldpharm.com\]](#)
- [5. Clorprenaline | C11H16ClNO | CID 2810 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [3-(2,6-Dimethylphenoxy)azetidine Hydrochloride: Structural Informatics, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2448947/docs#3-2-6-dimethylphenoxy-azetidine-hydrochloride-structural-informatics-synthesis-and-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)